molecular formula C18H24O2 B13859476 (17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B13859476
M. Wt: 274.4 g/mol
InChI Key: VOXZDWNPVJITMN-WOHCTCDTSA-N
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Description

17BETA-ESTRADIOL-16,16-D2 is a stable isotope-labeled form of 17beta-estradiol, a naturally occurring estrogen steroid hormone. This compound is primarily used in scientific research to study the metabolism, pharmacokinetics, and biological effects of estradiol without interference from endogenous hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17BETA-ESTRADIOL-16,16-D2 involves the incorporation of deuterium atoms at the 16th position of the estradiol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the hydrogenation process. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of 17BETA-ESTRADIOL-16,16-D2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is often produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

17BETA-ESTRADIOL-16,16-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

17BETA-ESTRADIOL-16,16-D2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some key applications include:

Mechanism of Action

17BETA-ESTRADIOL-16,16-D2 exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of estradiol to ERs activates the receptor, leading to changes in gene transcription and protein synthesis. This process involves both genomic and non-genomic actions, with the former involving direct regulation of gene expression and the latter involving rapid signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17BETA-ESTRADIOL-16,16-D2 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research settings where distinguishing between endogenous and exogenous estradiol is crucial .

Properties

Molecular Formula

C18H24O2

Molecular Weight

274.4 g/mol

IUPAC Name

(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14?,15?,16?,17-,18?/m0/s1/i7D2

InChI Key

VOXZDWNPVJITMN-WOHCTCDTSA-N

Isomeric SMILES

[2H]C1(CC2C3CCC4=C(C3CCC2([C@H]1O)C)C=CC(=C4)O)[2H]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.